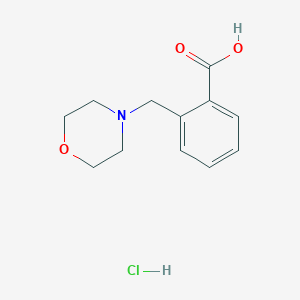

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride

Description

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a benzoic acid derivative featuring a morpholine ring attached via a methylene bridge to the aromatic ring’s 2-position. The morpholine moiety (a six-membered heterocycle containing oxygen and nitrogen) enhances polarity and hydrogen-bonding capacity, while the hydrochloride salt improves aqueous solubility and stability.

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFOEBOESHPRPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158389-90-2 | |

| Record name | 2-(morpholin-4-ylmethyl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride typically involves the reaction of benzoic acid derivatives with morpholine under specific conditions. One common method includes the following steps:

Starting Materials: Benzoic acid derivative and morpholine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, if necessary.

Reaction: The mixture is heated under reflux conditions to facilitate the reaction.

Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the compound into different morpholine derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various morpholine derivatives .

Scientific Research Applications

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

3-(Morpholin-4-ylmethyl)benzoic Acid Hydrochloride Hydrate

- Key Features : Structural isomer with the morpholinylmethyl group at the 3-position of the benzoic acid.

- Data: CAS RN: 137605-80-2 Melting Point: 247–251°C Molecular Formula: C₁₂H₁₅NO₃·HCl·H₂O

- The hydrate form enhances aqueous solubility, making it preferable for formulations requiring high bioavailability .

4-Benzylmorpholine-2-carboxylic Acid Hydrochloride

- Key Features : Benzyl group on the morpholine ring and a carboxylic acid directly attached to the morpholine.

- Data: CAS RN: 1352709-57-9 Molecular Formula: C₁₃H₁₆ClNO₃

- Comparison :

Heterocyclic and Functional Group Modifications

2-(Morpholin-4-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylic Acid Hydrochloride

- Key Features : Incorporates a dihydroquinazoline ring system with a ketone group.

- Data :

- Molecular Formula: C₁₅H₁₆ClN₃O₄

- This structure is more complex and likely targets kinases or DNA-binding proteins, unlike the simpler benzoic acid derivative .

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic Acid Hydrochloride

- Key Features: Pyrimidine ring with a dimethylamino substituent at the 4-position of benzoic acid.

- Data :

- Molecular Formula: C₁₃H₁₅ClN₄O₂

- The dimethylamino group increases basicity, altering solubility and pharmacokinetics compared to the morpholine-containing analog .

Ether and Amine-Linked Derivatives

3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride

- Key Features : Piperidine (six-membered amine ring) linked via an ether group to benzoic acid.

- Data: Molecular Formula: C₁₃H₁₅NO₃

- Comparison: Piperidine’s lack of oxygen (vs. The ether linkage provides flexibility, which might improve binding to conformational variants in biological targets .

4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride

- Key Features : Imidazole ring connected via an ethoxy linker to benzoic acid.

- Data :

- CAS RN: 74226-22-5

- Molecular Formula: C₁₂H₁₃ClN₂O₃

- Comparison :

- The imidazole group introduces a second nitrogen, enabling stronger hydrogen-bonding and metal coordination. This compound may exhibit enhanced interaction with heme-containing enzymes or receptors compared to morpholine derivatives .

Biological Activity

2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride is a synthetic compound characterized by its unique chemical structure, which imparts distinct biological activities. Its molecular formula is CHClNO, and it has a molecular weight of 257.71 g/mol. This compound is primarily used in scientific research and has garnered attention for its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of benzoic acid derivatives with morpholine. The general synthetic route includes:

- Starting Materials : Benzoic acid derivatives and morpholine.

- Reaction Conditions : The reaction is conducted in a suitable solvent such as ethanol, often under reflux conditions to facilitate interaction.

- Isolation and Purification : The product is isolated through filtration and purified via recrystallization.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Escherichia coli : Demonstrated activity, although less potent than some reference compounds.

| Bacterial Strain | MIC (µM) | Reference Compound | MIC (µM) |

|---|---|---|---|

| Staphylococcus aureus | 20-40 | Ceftriaxone | 0.1 |

| Escherichia coli | 40-70 | Ceftriaxone | 4 |

These findings suggest that this compound could serve as a promising lead compound for developing new antimicrobial agents.

2. Enzyme Inhibition Studies

The compound has also been studied for its enzyme inhibition capabilities, particularly in relation to protein-ligand interactions. Its mechanism of action involves binding to specific enzymes, thereby altering their activity and leading to various biological effects such as inhibition or activation.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

- A study published in MDPI reviewed various derivatives of benzoic acid, including this compound, highlighting its antibacterial properties against multi-drug resistant strains .

- Another investigation focused on the compound's role in inhibiting specific enzymes related to bacterial resistance mechanisms, reinforcing its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

When compared with structurally similar compounds, such as 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride, this compound demonstrates enhanced solubility and stability due to its hydrochloride form. This characteristic makes it more suitable for various applications in both laboratory and industrial settings.

| Compound | Solubility | Stability |

|---|---|---|

| 2-(Morpholin-4-ylmethyl)benzoic acid HCl | High | Enhanced |

| 3-(Morpholin-4-ylmethyl)benzoic acid HCl | Moderate | Standard |

Q & A

Q. What are the recommended synthetic routes for 2-(Morpholin-4-ylmethyl)benzoic acid hydrochloride in academic laboratories?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the morpholinylmethyl moiety via nucleophilic substitution or reductive amination.

- Step 2 : Coupling with a benzoic acid derivative (e.g., ester hydrolysis or carboxylation).

- Step 3 : Salt formation with hydrochloric acid to yield the hydrochloride form . Key considerations include optimizing reaction conditions (e.g., solvent polarity, temperature) and purification via recrystallization or column chromatography. Characterization should involve , , and FT-IR to confirm structural integrity .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks (e.g., using SHELX programs for refinement) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate content, particularly for hydrochloride salts .

Q. What are the primary applications of this compound in medicinal chemistry?

- Pharmacophore development : The morpholine ring enhances solubility and bioavailability, while the benzoic acid moiety enables covalent or ionic interactions with biological targets (e.g., enzyme active sites) .

- Prodrug synthesis : Used as a linker or scaffold in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound?

- Density-functional theory (DFT) : Models electron density distribution to identify reactive sites (e.g., carboxylate group for hydrogen bonding) .

- Molecular docking : Simulates binding affinity with proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger. Correlate results with experimental IC values from enzyme inhibition assays .

Q. What experimental strategies resolve discrepancies in reported physical properties (e.g., melting points)?

- Controlled recrystallization : Use solvents like ethanol/water mixtures to isolate polymorphs.

- Differential scanning calorimetry (DSC) : Detects phase transitions and hydrate/anhydrate forms .

- Comparative analysis : Cross-reference data from peer-reviewed studies (e.g., melting points range: 244–251°C for related morpholine derivatives) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s reactivity and bioactivity?

- Case study : Compare this compound with its 3- and 4-isomers.

- Steric effects : 2-substitution may hinder binding to planar active sites.

- Electronic effects : Electron-withdrawing groups on the benzoic acid enhance acidity, altering solubility and protein interactions .

- Experimental validation : Synthesize derivatives and test via SPR (Surface Plasmon Resonance) for binding kinetics .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.